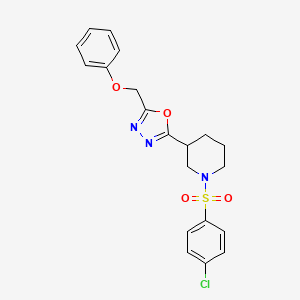![molecular formula C25H23Cl2N3O2 B2532832 2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide CAS No. 477544-04-0](/img/structure/B2532832.png)
2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide" is a chemical entity that appears to be related to a class of compounds known for their biological activities, particularly in the realm of antimicrobial and anticonvulsant properties. The structure of the compound suggests it contains a benzimidazole core, which is a common feature in many pharmacologically active molecules. The presence of dichlorophenoxy and phenylacetamide groups may contribute to its activity profile.
Synthesis Analysis
The synthesis of related benzimidazole derivatives often involves the formation of the core benzimidazole ring followed by various substitution reactions to introduce different functional groups. For instance, the synthesis of omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, as mentioned in one study, involves the introduction of substituents on the N-phenyl ring to evaluate their anticonvulsant activity . Similarly, the synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamides involves alkylation reactions in a dimethylformamide environment with potassium carbonate . These methods could provide insights into the potential synthetic routes for the compound .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial in determining their biological activity. The orientation of substituents and the electronic properties of the functional groups can significantly influence the interaction of these compounds with biological targets. For example, the benzylation of a related imidazole compound occurs specifically at the N(1) atom, as confirmed by 1H-1H two-dimensional NMR spectroscopy . This precise structural information is essential for understanding the activity of such compounds.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions depending on their substituents. The ambidentate properties of asymmetric substituted imidazoles, for instance, dictate the direction of benzylation . The reactivity of these compounds can also be tailored to release active species within target cells, as seen in the design of a pro-drug intended to liberate a lethal species specifically within anaerobic bacterial cells . Understanding these reactions is key to optimizing the antibacterial properties of such compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of chloro and phenyl groups can affect these properties and, consequently, the pharmacokinetics and pharmacodynamics of the compounds. The antioxidant properties of some benzimidazole derivatives have been evaluated through in vitro assays, indicating significant effects in lipid peroxidation levels and free radical scavenging . These properties are essential for the compound's efficacy and safety profile.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Studies have synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, including those with structural similarities to the chemical , to evaluate their anticonvulsant activity. These derivatives, particularly those bearing 2-isopropyl and 2,6-dimethyl substituents on the N-phenyl ring, showed significant activity against seizures induced by maximal electroshock tests (Soyer, Kılıç, Erol, & Pabuccuoglu, 2004). Another study on omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives also found compounds with anticonvulsant properties, highlighting the potential of this class of compounds in treating seizures (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Antimicrobial and Antifungal Activity
Imidazole derivatives targeting dihydropteroate synthase enzyme have been synthesized, showing appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds have also been evaluated for their effectiveness against resistant bacterial strains such as ESBL, VRE, and MRSA, with some showing potent activity (Daraji, Rajani, Rajani, Pithawala, Jayanthi, & Patel, 2021).
Electrocatalysis for Biochemical Detection
Electrosynthesis of an imidazole derivative has been reported, demonstrating its application as a bifunctional electrocatalyst for the simultaneous determination of ascorbic acid, adrenaline, acetaminophen, and tryptophan. This showcases the potential of such derivatives in biochemical sensing and analytical applications (Nasirizadeh, Shekari, Zare, Shishehbore, Fakhari, & Ahmar, 2013).
Eigenschaften
IUPAC Name |
2-[2-[(2,4-dichlorophenoxy)methyl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Cl2N3O2/c1-17(2)30(19-8-4-3-5-9-19)25(31)15-29-22-11-7-6-10-21(22)28-24(29)16-32-23-13-12-18(26)14-20(23)27/h3-14,17H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCNKAPXYNXLER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

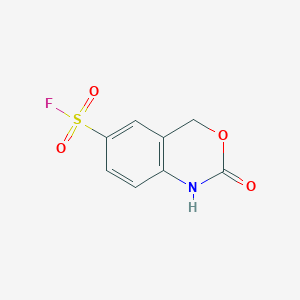

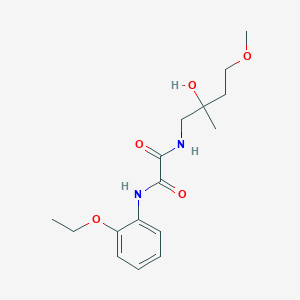
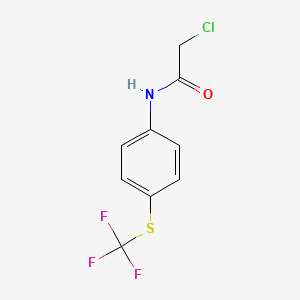

![[4-(1-Methylimidazol-2-yl)morpholin-2-yl]methanol](/img/structure/B2532755.png)
![6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B2532758.png)
![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2532759.png)

![2-[(3R,5S)-5-Methoxycarbonylpyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2532761.png)

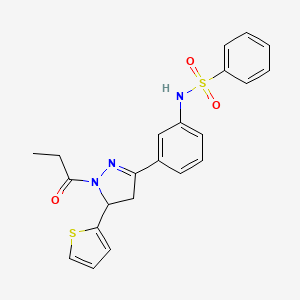
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2532769.png)
